Diethylene Glycol Monoethyl Ether

描述

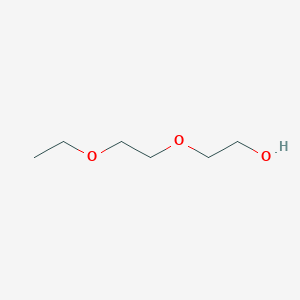

Structure

3D Structure

属性

IUPAC Name |

2-(2-ethoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJWXESWEXIICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3, Array | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021941 | |

| Record name | 2-(2-Ethoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals., Liquid; Liquid, Other Solid, A clear slightly viscous liquid with a mild pleasant odor; [CAMEO], COLOURLESS HYGROSCOPIC LIQUID., A colorless, slightly viscous liquid with a mildly sweet odor. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(2-ethoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

396 °F at 760 mmHg (NTP, 1992), boiling point equals 396 °F, 196 °C, 196-202 °C, 396 °F | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

205 °F (NTP, 1992), Flash point equals 205 °F, 196 °F (91 °C) (CLOSED CUP), 96 °C o.c., 205 °F | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with ether, pyridine, chloroform, Miscible with the common organic solvents., Miscible with ethanol, acetone, benzene; very soluble in ethyl ether, In water, miscible at 25 °C, Solubility in water: very good | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9885 g/cu m at 20 °C, Relative density (water = 1): 0.99, 0.99 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.62 (AIR= 1), Relative vapor density (air = 1): 4.6, 4.62 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.13 mmHg at 77 °F (NTP, 1992), 0.12 [mmHg], Vapor pressure, Pa at 25 °C: 19, 0.13 mmHg | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-90-0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol monoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monoethyl ether [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Ethoxyethoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-ethoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Ethoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1A1I8X02B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-108 °F (NTP, 1992), Freezing point = -54.0 °C, -76 °C, -108 °F | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8539 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/910 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diethylene Glycol Monoethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether (DEGEE), a prominent member of the glycol ether family, is a versatile solvent with a wide range of applications in industrial and commercial products.[1] Chemically, it is a primary alcohol substituted by a 2-ethoxyethoxy group at the second position.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of DEGEE, detailed experimental protocols for its analysis, and visualizations of its chemical structure and analytical workflow. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.[3]

Known by various synonyms including 2-(2-Ethoxyethoxy)ethanol, Carbitol™, and Transcutol®, DEGEE is a colorless, slightly viscous, and hygroscopic liquid with a mild, pleasant odor.[1][2][3] Its unique combination of a hydroxyl group and ether linkages contributes to its broad solvency for a variety of substances, including resins, dyes, and oils.[1] In the pharmaceutical and cosmetic industries, it is widely employed as a solubilizer, penetration enhancer, and surfactant in topical, transdermal, and oral drug delivery systems to improve the bioavailability of active pharmaceutical ingredients.[3][4]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its proper handling, application, and formulation in various research and development settings.

| Property | Value | Reference |

| Molecular Formula | C6H14O3 | [2] |

| Molar Mass | 134.17 g/mol | [2] |

| IUPAC Name | 2-(2-ethoxyethoxy)ethanol | [2] |

| CAS Number | 111-90-0 | [2] |

| Appearance | Colorless, slightly viscous liquid | [2] |

| Odor | Mild, pleasant | [2] |

| Boiling Point | 202 °C (395.6 °F) at 760 mmHg | [1] |

| Melting Point | -80 °C (-112 °F) | |

| Density | 0.999 g/mL at 25 °C | |

| Viscosity | 3.85 mPa·s at 25 °C | [2] |

| Flash Point | 96 °C (205 °F) - Closed Cup | [5] |

| Autoignition Temperature | 204 °C (399.2 °F) | [6] |

| Vapor Pressure | 0.12 mmHg at 20 °C | |

| Vapor Density | 4.63 (vs air) | |

| Refractive Index | 1.426 - 1.428 at 20 °C | [7] |

| Solubility | Miscible with water and many common organic solvents | [1] |

| Henry's Law Constant | 2.2 x 10⁻⁸ atm·m³/mol (estimated) | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of DEGEE exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The prominent C-O stretching vibrations from the ether and alcohol groups appear in the fingerprint region, typically between 1050 and 1150 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides detailed information about the structure of the DEGEE molecule. The chemical shifts and splitting patterns of the protons are consistent with the 2-(2-ethoxyethoxy)ethanol structure.[8]

-

¹³C NMR : The carbon NMR spectrum shows distinct peaks for each of the unique carbon atoms in the DEGEE molecule, further confirming its structure.[9]

-

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound relies on standardized experimental protocols. The following sections detail the methodologies for key analyses.

Gas Chromatography (GC) Analysis

Gas chromatography is a primary technique for determining the purity of DEGEE and for its quantification in various matrices.[10][11]

Objective: To determine the purity of a this compound sample.

Apparatus:

-

Gas chromatograph equipped with a flame-ionization detector (FID).[7]

-

Fused-silica capillary column (30 m x 0.32 mm) bonded with a 1.0-µm layer of phase G46 (or equivalent).[7]

-

Data acquisition system.

Chromatographic Conditions:

-

Injector Temperature: 250 °C[12]

-

Detector Temperature: 275 °C[7]

-

Carrier Gas: Helium[7]

-

Flow Rate: Approximately 2.2 mL/min[7]

-

Injection Volume: 0.5 µL[7]

-

Oven Temperature Program:

Procedure:

-

Inject a neat sample of this compound into the chromatograph.[7]

-

Record the chromatogram and measure the peak areas for all components.[7]

-

Calculate the percentage of C₆H₁₄O₃ by dividing the peak area of this compound by the sum of the areas of all peaks.[7]

Determination of Boiling Point

The boiling point is a fundamental physical property for the characterization of a liquid.

Objective: To determine the boiling point of this compound.

Apparatus:

-

Micro-reflux apparatus or a small test tube.[13]

-

Thermometer.

-

Capillary tube (sealed at one end).[13]

-

Heating apparatus (e.g., heating block or oil bath).[13]

Procedure (Micro-reflux method):

-

Place a small amount of the this compound sample into the test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Gently heat the apparatus.[13]

-

Observe the sample for the initial stream of bubbles emerging from the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool.[13]

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[13]

Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow and is an important parameter in many applications.

Objective: To measure the dynamic viscosity of this compound.

Apparatus:

-

Falling body viscometer or an Ubbelohde capillary viscometer for measurements at atmospheric pressure.[14][15]

-

Temperature-controlled bath.

Procedure (Ubbelohde Viscometer):

-

Introduce a known volume of the this compound sample into the viscometer.

-

Place the viscometer in the temperature-controlled bath and allow it to equilibrate to the desired temperature.

-

Apply suction to draw the liquid up through the capillary into the upper bulb.

-

Release the suction and measure the time it takes for the liquid meniscus to fall between two marked points on the capillary.

-

The dynamic viscosity is calculated from the flow time and the calibration constant of the viscometer.[15]

Determination of Density

Density is a key physical property used for identification and quality control.

Objective: To determine the density of this compound.

Apparatus:

-

Vibrating-tube densimeter or a pycnometer.[15]

-

Analytical balance.

-

Temperature-controlled bath.

Procedure (Pycnometer Method):

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with the this compound sample, ensuring there are no air bubbles.

-

Place the filled pycnometer in the temperature-controlled bath to allow it to reach thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Remove the pycnometer from the bath, dry the exterior, and weigh it.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Reactivity and Stability

This compound is a stable compound under normal storage and handling conditions.[16] It is a combustible liquid and should be kept away from open flames, high temperatures, and strong oxidizing agents.[1][17] DEGEE can oxidize in the air to form unstable peroxides, which may be explosive.[18] It is incompatible with strong acids, acid anhydrides, and acid chlorides.[6]

Applications in Research and Drug Development

DEGEE's favorable physicochemical properties make it a valuable excipient in pharmaceutical formulations.[3]

-

Solubilizer : It is an effective solvent for many poorly water-soluble drugs, enhancing their dissolution and bioavailability.

-

Penetration Enhancer : In topical and transdermal delivery systems, DEGEE facilitates the transport of active ingredients across the skin barrier.[4] Its mechanism of action involves the disruption of the highly ordered lipid structure of the stratum corneum.[4]

-

Surfactant : It can act as a surfactant in the formulation of emulsions and nanoformulations, contributing to their stability.[4]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Analytical Workflow for Purity Determination

Caption: Workflow for the purity determination of DEGEE by GC-FID.

Mechanism of Skin Penetration Enhancement

References

- 1. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]

- 2. This compound | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound for Research [benchchem.com]

- 5. media.laballey.com [media.laballey.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound [drugfuture.com]

- 8. This compound(111-90-0) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. This compound - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. carlroth.com [carlroth.com]

- 17. nivina-bmc.com [nivina-bmc.com]

- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Physical Characteristics of Diethylene Glycol Monoethyl Ether (DEGEE) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether, commonly known as DEGEE, is a versatile solvent and solubilizer with increasing importance in pharmaceutical and research applications. Its unique physicochemical properties make it an effective excipient in various formulations, including oral, topical, and parenteral drug delivery systems.[1][2] DEGEE, also recognized by the trade name Transcutol®, is valued for its ability to enhance the solubility of poorly water-soluble drugs and act as a penetration enhancer.[2][3] This technical guide provides a comprehensive overview of the core physical characteristics of DEGEE for laboratory use, complete with detailed experimental protocols for their determination and visual workflows to aid in experimental design.

Core Physical and Chemical Properties

DEGEE is a clear, colorless, and slightly viscous liquid with a mild, pleasant odor.[4] It is a hydroalcoholic solvent, miscible with water and most organic solvents.[1] Its chemical formula is C6H14O3, with a molecular weight of approximately 134.17 g/mol .[4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of DEGEE

| Property | Value | References |

| Synonyms | 2-(2-Ethoxyethoxy)ethanol, Carbitol, Ethyl Diglycol | [5][6][7] |

| CAS Number | 111-90-0 | [5][6] |

| Molecular Formula | C6H14O3 | [4][6] |

| Molecular Weight | 134.17 g/mol | [4][5] |

| Appearance | Colorless, slightly viscous liquid | [4][6] |

| Odor | Mild, pleasant | [4] |

| Boiling Point | 196 - 207 °C | [6][8] |

| Melting Point | -80 °C | [5][8] |

| Density | 0.99 - 0.999 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.427 - 1.43 | [5][6] |

| Vapor Pressure | 0.12 - 0.13 hPa at 20 °C | [5][8] |

| Flash Point | 93 - 96 °C (closed cup) | [5][8] |

| Solubility | Miscible with water and most organic solvents | [1][9] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of DEGEE relevant to its use in a laboratory setting.

Determination of Purity by Gas Chromatography (GC-FID)

This protocol outlines a method for determining the purity of DEGEE using gas chromatography with a flame ionization detector (GC-FID).

Objective: To quantify the percentage of DEGEE and identify any impurities.

Apparatus:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary Column: HP-5 (30 m x 0.320 mm I.D., 0.25 µm film thickness) or equivalent

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

DEGEE reference standard (≥99% purity)

-

Methanol, HPLC grade (as solvent)

-

Carrier Gas: Nitrogen or Helium (high purity)

-

Auxiliary Gases for FID: Hydrogen and Air (high purity)

Procedure:

-

Preparation of Standard Solution:

-

Accurately weigh approximately 100 mg of DEGEE reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. This will be the standard solution.

-

-

Preparation of Sample Solution:

-

Accurately weigh approximately 100 mg of the DEGEE sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 15 °C/min.

-

Hold: Hold at 220 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.5 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Analysis:

-

Inject the standard solution to determine the retention time of DEGEE and to check system suitability.

-

Inject the sample solution.

-

Identify the DEGEE peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the area of the DEGEE peak and any impurity peaks in the sample chromatogram.

-

-

Calculation of Purity:

-

Calculate the percentage purity of the DEGEE sample using the area normalization method:

-

% Purity = (Area of DEGEE peak / Total area of all peaks) x 100

-

-

Workflow for Purity Determination by GC-FID:

Caption: Workflow for DEGEE Purity Analysis using GC-FID.

Viscosity Measurement using a Rotational Viscometer

This protocol describes the procedure for measuring the dynamic viscosity of DEGEE.

Objective: To determine the viscosity of DEGEE at a specified temperature.

Apparatus:

-

Rotational Viscometer (e.g., Brookfield type)

-

Appropriate spindle for the expected viscosity range

-

Temperature-controlled water bath or jacketed beaker

-

Calibrated thermometer

Procedure:

-

Instrument Setup and Calibration:

-

Set up the viscometer according to the manufacturer's instructions.

-

Calibrate the instrument using a certified viscosity standard.

-

-

Sample Preparation and Temperature Equilibration:

-

Place a sufficient volume of the DEGEE sample into the sample container.

-

Immerse the sample container in the temperature-controlled bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Allow the sample to equilibrate for at least 30 minutes.

-

-

Measurement:

-

Select an appropriate spindle and rotational speed to obtain a torque reading within the optimal range (typically 10-90% of the full-scale).

-

Carefully lower the rotating spindle into the center of the DEGEE sample to the immersion mark. Avoid introducing air bubbles.

-

Allow the spindle to rotate in the sample until a stable viscosity reading is obtained.

-

Record the viscosity reading (in mPa·s or cP), the spindle number, the rotational speed (RPM), and the temperature.

-

-

Cleaning:

-

After the measurement, remove the spindle and clean it thoroughly with a suitable solvent (e.g., methanol), followed by drying.

-

Workflow for Viscosity Measurement:

Caption: Workflow for DEGEE Viscosity Measurement.

Refractive Index Determination

This protocol details the measurement of the refractive index of DEGEE.

Objective: To determine the refractive index of DEGEE, which is a useful parameter for identification and purity assessment.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water circulator

-

Soft, lint-free tissues

-

Dropper

Reagents:

-

Distilled water (for calibration)

-

Ethanol or isopropanol (for cleaning)

Procedure:

-

Instrument Calibration:

-

Turn on the refractometer and the water circulator, setting the temperature to 20 °C or 25 °C.

-

Calibrate the instrument using distilled water. The refractive index of distilled water is 1.3330 at 20 °C and 1.3325 at 25 °C.

-

-

Measurement:

-

Ensure the prism of the refractometer is clean and dry.

-

Using a clean dropper, place a few drops of the DEGEE sample onto the prism surface.

-

Close the prism and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the scale.

-

-

Cleaning:

-

Clean the prism thoroughly with a soft tissue moistened with ethanol or isopropanol, followed by a dry tissue.

-

Workflow for Refractive Index Measurement:

Caption: Workflow for DEGEE Refractive Index Determination.

Water Content Determination by Karl Fischer Titration

This protocol describes the determination of water content in DEGEE using the Karl Fischer method.

Objective: To quantify the amount of water present in a DEGEE sample.

Apparatus:

-

Karl Fischer titrator (volumetric or coulometric)

-

Titration vessel

-

Stirrer

-

Syringe for sample injection

Reagents:

-

Karl Fischer reagent (one-component or two-component)

-

Anhydrous methanol or other suitable solvent

Procedure:

-

Titrator Preparation:

-

Prepare the Karl Fischer titrator according to the manufacturer's instructions.

-

Add the appropriate solvent to the titration vessel and titrate to a dry, stable endpoint with the Karl Fischer reagent to eliminate any residual moisture.

-

-

Titer Determination (for volumetric titration):

-

Determine the water equivalence factor (titer) of the Karl Fischer reagent by titrating a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).

-

-

Sample Analysis:

-

Accurately weigh a suitable amount of the DEGEE sample (containing an appropriate amount of water for the titrator's range) and inject it into the titration vessel.

-

The titrator will automatically titrate the sample to the endpoint.

-

Record the volume of Karl Fischer reagent consumed (for volumetric titration) or the total charge (for coulometric titration).

-

-

Calculation:

-

The instrument's software typically calculates the water content automatically. The calculation is based on the amount of reagent consumed and its titer, or the total charge passed.

-

Caption: Logical Flow for Assessing Drug-DEGEE Compatibility.

Conclusion

DEGEE is a valuable excipient in pharmaceutical development due to its excellent solvency and penetration-enhancing properties. A thorough understanding and verification of its physical characteristics are crucial for ensuring the quality, stability, and performance of the final drug product. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with DEGEE in a laboratory setting. Adherence to detailed experimental procedures will ensure accurate and reproducible results, facilitating rational formulation development and robust product characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. DRUG EXCIPIENT COMPATIBILTY STUDY | PPTX [slideshare.net]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 6. drugfuture.com [drugfuture.com]

- 7. Determination of refractive index by using Refractometer SOP [webofpharma.com]

- 8. pharmatimesofficial.com [pharmatimesofficial.com]

- 9. SOP for Refractometer | Pharmaguideline [pharmaguideline.com]

Transcutol® in Pharmaceutical Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcutol®, a highly purified form of diethylene glycol monoethyl ether (DEGEE), is a versatile and widely utilized excipient in the pharmaceutical industry. Its exceptional solubilizing capacity for a broad spectrum of active pharmaceutical ingredients (APIs), coupled with its proven efficacy as a penetration enhancer, has established it as a valuable tool in the development of various dosage forms. This technical guide provides a comprehensive overview of Transcutol®'s role in pharmaceutical formulations, with a focus on its physicochemical properties, mechanisms of action, and practical applications. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the formulation of topical, transdermal, oral, and veterinary drug products.

Physicochemical Properties and Grades of Transcutol®

Transcutol® is a clear, colorless, and low-viscosity liquid with a faint, pleasant odor.[1] Its chemical stability in neutral and alkaline pH (optimal formulation range of pH 4 to 9) makes it suitable for a wide array of formulations.[2] An important characteristic of Transcutol® is its ability to dissolve both hydrophilic and lipophilic compounds, often outperforming other common solvents like propylene glycol and ethanol.[2]

Several grades of Transcutol® are available, each with specific purity profiles tailored for different applications:

-

Transcutol® P: A pharmaceutical grade primarily used in topical and transdermal formulations for human use.[3]

-

Transcutol® HP (High Purity): The highest purity grade, recommended for oral, parenteral, and nasal applications where minimal impurity levels are critical.[4] It is often used in self-emulsifying drug delivery systems (SEDDS) to enhance the bioavailability of poorly soluble drugs.[2][5][6]

-

Transcutol® V: Specifically intended for veterinary applications, including oral liquids, pastes, topical solutions (spot-on and pour-on), and parenteral formulations.[7][8]

-

Transcutol® CG: A grade used in the cosmetics industry.

The high purity of the pharmaceutical grades is crucial for their safety profile, as impurities like ethylene glycol and diethylene glycol have been associated with toxicity.[1]

Mechanism of Action

Transcutol® enhances drug delivery through a multi-faceted mechanism of action, primarily by acting as a powerful solubilizer and a penetration enhancer.

Solubilization and Thermodynamic Activity

A key function of Transcutol® is its ability to significantly increase the solubility of a wide range of APIs. This enhanced solubilization increases the thermodynamic activity of the drug in the vehicle, creating a higher concentration gradient between the formulation and the biological membrane (e.g., skin or gastrointestinal mucosa), which is a primary driving force for passive diffusion.[2]

Skin Penetration Enhancement

In topical and transdermal formulations, Transcutol® facilitates drug penetration through the stratum corneum via several mechanisms:

-

Increased Drug Partitioning: Transcutol® can readily penetrate the stratum corneum and alter its solvent properties, thereby increasing the partitioning of the drug from the vehicle into the skin.[2]

-

Interaction with Intercellular Lipids: While Transcutol® does not disrupt the structural integrity of the skin, it can interact with the intercellular lipids of the stratum corneum, leading to a reversible fluidization of the lipid bilayers.[1] This transient disruption of the highly ordered lipid structure reduces the barrier function of the stratum corneum and enhances drug diffusivity.

-

Hydration Maintenance: Transcutol® can help maintain the hydration of the stratum corneum, a state known to increase its permeability to many drugs.[1]

The following diagram illustrates the proposed "push and pull" mechanism of Transcutol® in enhancing skin penetration.

Data Presentation

Solubility of Active Pharmaceutical Ingredients in Transcutol®

The exceptional solubilizing power of Transcutol® is a key attribute for formulators. The following table summarizes the solubility of various APIs in Transcutol®, often in comparison to other solvents.

| Active Pharmaceutical Ingredient (API) | Solubility in Transcutol® | Temperature (°C) | Reference |

| Ibuprofen | 400 mg/mL | Not Specified | [2] |

| Piperine | 185.29 mg/g | 25 | [9] |

| Cinnarizine | 5.83 x 10⁻² (mole fraction) | 40 | [10] |

| trans-Resveratrol | 1.61 x 10⁻¹ (mole fraction) | 40 | [11] |

| Paracetamol | 0.111 (mole fraction) | 25 | [12] |

| Lidocaine HCl | 379.0 ± 14.8 mg/mL | 32 | [3] |

Quantitative Composition of Transcutol®-Containing Formulations

Transcutol® is incorporated into a variety of pharmaceutical formulations. The tables below provide examples of quantitative compositions for topical gels and oral self-emulsifying drug delivery systems (SEDDS).

Table 4.2.1: Topical Gel Formulations

| Ingredient | Formulation 1 (Diclofenac Sodium Gel)[13] | Formulation 2 (Clonazepam Gel)[3] |

| API | 1.00% w/w Diclofenac Sodium | 1.5% w/w Clonazepam |

| Transcutol® P | 10.00% w/w | Up to 50% v/v in water |

| Gelling Agent | 2.00% w/w Natrosol 250 HHX Pharma | 1.0% w/w Carbopol 934 |

| Co-solvent/Surfactant | 5.00% w/w Labrasol® | - |

| Preservative | 1.00% w/w Benzyl Alcohol | - |

| Neutralizing Agent | - | 0.5% w/w Triethanolamine |

| Vehicle | 81.00% w/w Demineralized Water | Water q.s. |

Table 4.2.2: Oral Self-Emulsifying Drug Delivery System (SEDDS) Formulations

| Ingredient | Formulation 1 (4,6,4′-Trimethylangelicin SEDDS)[6] | Formulation 2 (Tacrolimus SMEDDS)[14] |

| Oil Phase | 10% w/w Maisine® CC or Labrafac™ Lipophile | 10% w/w Maisine® CC |

| Surfactant | 50% w/w Cremophor® EL | 67.5% w/w Labrasol® ALF |

| Co-surfactant/Co-solvent | 40% w/w Transcutol® HP | 22.5% w/w Transcutol® HP |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of Transcutol® in pharmaceutical formulations.

Solubility Determination

The equilibrium solubility of an API in Transcutol® can be determined using the shake-flask method.

Protocol:

-

Preparation: Prepare saturated solutions by adding an excess amount of the API to vials containing Transcutol® or Transcutol®-water mixtures of known concentrations.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37 ± 1 °C for oral applications or 32 ± 1 °C for topical applications) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[15][16]

-

Sample Collection and Preparation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 30 minutes) to separate the undissolved solid.

-

Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]

-

Replication: Perform all experiments in triplicate to ensure the reliability of the results.

In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

IVPT is a standard method to assess the permeation of drugs from topical and transdermal formulations.

Protocol:

-

Membrane Preparation: Use excised human or animal (e.g., porcine or rat) skin. Shave the hair and remove subcutaneous fat. The skin can be used as a full-thickness membrane or separated into epidermal or dermal sheets.[17]

-

Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at a physiological temperature (e.g., 32 ± 1 °C).[18]

-

Formulation Application: Apply a known quantity of the Transcutol®-containing formulation to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[18]

-

Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.[17]

The following diagram outlines the experimental workflow for an in vitro skin permeation study.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal behavior of the stratum corneum and the effect of Transcutol® on its lipid components.

Protocol:

-

Sample Preparation: Treat excised stratum corneum samples with the Transcutol®-containing formulation for a specific period. After treatment, gently wipe off the excess formulation.

-

DSC Analysis: Accurately weigh the treated stratum corneum sample and seal it in an aluminum pan. Place the sample in the DSC instrument.

-

Heating Program: Heat the sample over a defined temperature range (e.g., 20°C to 120°C) at a constant heating rate (e.g., 5°C/min).[19][20]

-

Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram for changes in the transition temperatures (Tm) and enthalpies (ΔH) of the lipid and protein components of the stratum corneum. A shift to a lower melting temperature or a decrease in enthalpy suggests fluidization of the lipids.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the molecular structure and organization of the stratum corneum lipids and proteins.

Protocol:

-

Sample Preparation: Treat excised stratum corneum with the Transcutol®-containing formulation. After incubation, the sample can be analyzed directly.

-

FTIR Measurement: Place the treated stratum corneum sample on an ATR (Attenuated Total Reflection) crystal of the FTIR spectrometer.

-

Spectral Acquisition: Collect the FTIR spectra over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[21]

-

Data Analysis: Analyze the spectra for changes in the position and shape of characteristic peaks, particularly the C-H stretching vibrations (around 2850 cm⁻¹ and 2920 cm⁻¹) for lipids and the amide I and II bands for proteins. A shift in the C-H stretching vibrations to higher wavenumbers indicates increased lipid fluidity.[22][23]

The following diagram illustrates the logical relationship in evaluating Transcutol's effect on the stratum corneum.

Regulatory and Safety Considerations

Transcutol® has a well-established safety profile and is approved for use in pharmaceutical products by major regulatory agencies worldwide.[1] In the United States, this compound is listed in the FDA's Inactive Ingredient Database for topical and transdermal use at concentrations up to 49.9%.[1] The high purity of pharmaceutical grades of Transcutol® ensures a low level of potentially toxic impurities.[1] Nonclinical safety studies have shown that Transcutol® is well-tolerated across various animal species, with toxicity observed only at levels significantly higher than those intended for human use.[1]

Conclusion

Transcutol® is a multifunctional excipient that offers significant advantages in the formulation of a wide range of pharmaceutical products. Its exceptional solubilizing properties and well-characterized mechanism of penetration enhancement make it an invaluable tool for improving the delivery of challenging APIs. This technical guide provides a comprehensive resource for formulation scientists, offering detailed data and experimental protocols to support the effective utilization of Transcutol® in drug development. By understanding its properties and mechanisms of action, researchers can leverage the full potential of Transcutol® to develop innovative and effective drug delivery systems.

References

- 1. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcutol HP: Significance and symbolism [wisdomlib.org]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. Self-Emulsifying Formulations to Increase the Oral Bioavailability of 4,6,4′-Trimethylangelicin as a Possible Treatment for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Transcutol® V ⋅ Gattefossé [gattefosse.com]

- 9. Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters [mdpi.com]

- 10. Solubility of Cinnarizine in (Transcutol + Water) Mixtures: Determination, Hansen Solubility Parameters, Correlation, and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. permegear.com [permegear.com]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. benchchem.com [benchchem.com]

- 18. alterlab.co.id [alterlab.co.id]

- 19. researchgate.net [researchgate.net]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Carbitol™ Solvent in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbitol™ solvent, chemically known as Diethylene Glycol Monoethyl Ether (DEGEE), is a high-boiling, hydrophilic glycol ether with a versatile range of applications.[1] Its excellent solvency for a wide array of substances, compatibility with water and organic solvents, and its role as a penetration enhancer make it a valuable tool in various scientific research and drug development contexts.[1][2] This guide provides a detailed overview of the core applications of Carbitol™ in scientific research, with a focus on its use as a vehicle in toxicology studies, a component in pharmaceutical formulations, and its potential in other advanced research applications.

Core Applications in Scientific Research

Vehicle in Preclinical Toxicology Studies

Carbitol™ is frequently employed as a vehicle for the administration of test compounds in non-clinical toxicology studies, particularly for substances with poor water solubility.[3] Its established safety profile and ability to solubilize a wide range of molecules make it a suitable choice for in vivo experiments.[4]

The following tables summarize key quantitative data from a safety assessment study of this compound (DEGEE).

Table 1: In Vitro Cytotoxicity of DEGEE on HEK293 Cells [3]

| Parameter | Value |

| Cell Line | Human Embryonic Kidney (HEK) 293 |

| Assay | Sulforhodamine B (SRB) Assay |

| IC50 | 15 mg/ml |

Table 2: Acute In Vivo Toxicity of DEGEE in Swiss Albino Mice [3]

| Route of Administration | Dose | Observation |

| Intraperitoneal | 1000 mg/kg | 100% survival, no significant behavioral or histological changes |

| Intraperitoneal | 3000 mg/kg and above | Total mortality within 14 days |

Table 3: Subchronic (28-day) Oral Toxicity of DEGEE in Swiss Albino Mice [3]

| Dose | Observation |

| 500 mg/kg | No significant changes in hematological, biochemical, or histopathological parameters |

| 1000 mg/kg | No significant changes in hematological, biochemical, or histopathological parameters |

| 2000 mg/kg | No significant changes in hematological, biochemical, or histopathological parameters |

In Vitro Cytotoxicity Assay (SRB Assay) [3]

-

Cell Culture: Plate Human Embryonic Kidney (HEK) 293 cells in 96-well plates and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of DEGEE (e.g., 0.5 mg/ml to 25 mg/ml) for 12 and 24 hours.

-

Fixation: Fix the cells with 10% trichloroacetic acid.

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB).

-

Solubilization: Dissolve the protein-bound SRB in 10 mM Tris Base.

-

Absorbance Measurement: Record the absorbance at 510 nm using a microplate reader.

In Vivo Acute and Subchronic Toxicity Studies in Mice [3]

-

Animal Model: Use Swiss albino mice.

-

Acute Toxicity (Intraperitoneal):

-

Administer a single intraperitoneal dose of DEGEE (e.g., 1000 mg/kg, 3000 mg/kg).

-

Observe the animals for 14 days, monitoring for mortality, behavioral changes, and signs of toxicity.

-

Perform histological analysis of major organs.

-

-

Subchronic Toxicity (Oral):

-

Administer daily oral doses of DEGEE (e.g., 500, 1000, 2000 mg/kg) for 28 days.

-

Monitor body weight, food and water intake, and general behavior.

-